[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine
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Overview
Description
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8 g/mol. This compound is characterized by the presence of a benzyl group, a chloro substituent, a propoxy group, and a sulfonamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine typically involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-5-substituted-2-propoxybenzene-1-sulfonamides.
Oxidation Reactions: Formation of N-benzyl-5-chloro-2-formylbenzene-1-sulfonamide or N-benzyl-5-chloro-2-carboxybenzene-1-sulfonamide.
Reduction Reactions: Formation of N-benzyl-5-chloro-2-propoxybenzene-1-amine.
Scientific Research Applications
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine can be compared with other sulfonamide compounds, such as:
N-benzyl-4-chloro-2-propoxybenzene-1-sulfonamide: Similar structure but with the chloro substituent at the 4-position.
N-benzyl-5-chloro-2-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
N-benzyl-5-chloro-2-ethoxybenzene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18ClNO3S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-10-21-15-9-8-14(17)11-16(15)22(19,20)18-12-13-6-4-3-5-7-13/h3-9,11,18H,2,10,12H2,1H3 |
InChI Key |
ZFVJHSAGAAOBNE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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